molecular formula C22H19N5O2S B293084 2-[(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)carbonyl]-N-phenylhydrazinecarbothioamide

2-[(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)carbonyl]-N-phenylhydrazinecarbothioamide

Cat. No. B293084
M. Wt: 417.5 g/mol
InChI Key: QLCFUGAKVNPFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)carbonyl]-N-phenylhydrazinecarbothioamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)carbonyl]-N-phenylhydrazinecarbothioamide involves the inhibition of various enzymes and pathways involved in the pathogenesis of diseases. The compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound has also been shown to have anti-microbial activity by inhibiting the growth of various bacteria and fungi.
Biochemical and Physiological Effects
2-[(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)carbonyl]-N-phenylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. The compound has also been shown to have a protective effect on various organs, including the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)carbonyl]-N-phenylhydrazinecarbothioamide in lab experiments is its high potency and specificity. The compound has been optimized to have a high affinity for its target enzymes and pathways, making it a valuable tool for studying various diseases. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 2-[(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)carbonyl]-N-phenylhydrazinecarbothioamide. One direction is to investigate its potential as a diagnostic and therapeutic agent in various diseases, including cancer and inflammatory disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the potential toxicity and side effects of the compound in vivo. Finally, the compound could be further modified to improve its potency and specificity for its target enzymes and pathways.

Synthesis Methods

The synthesis of 2-[(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)carbonyl]-N-phenylhydrazinecarbothioamide involves a series of chemical reactions. The starting materials for the synthesis are 3-amino-4-methyl-6-phenylfuro[2,3-b]pyridine-2-carboxylic acid and phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

2-[(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)carbonyl]-N-phenylhydrazinecarbothioamide has potential applications in various fields of scientific research. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has also been investigated for its potential as a diagnostic and therapeutic agent in various diseases.

properties

Molecular Formula

C22H19N5O2S

Molecular Weight

417.5 g/mol

IUPAC Name

1-[(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridine-2-carbonyl)amino]-3-phenylthiourea

InChI

InChI=1S/C22H19N5O2S/c1-13-12-16(14-8-4-2-5-9-14)25-21-17(13)18(23)19(29-21)20(28)26-27-22(30)24-15-10-6-3-7-11-15/h2-12H,23H2,1H3,(H,26,28)(H2,24,27,30)

InChI Key

QLCFUGAKVNPFSI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(O2)C(=O)NNC(=S)NC3=CC=CC=C3)N)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=NC2=C1C(=C(O2)C(=O)NNC(=S)NC3=CC=CC=C3)N)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.